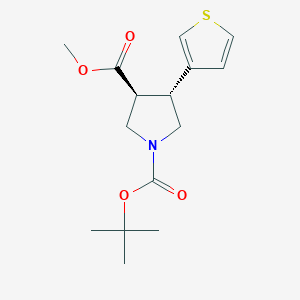

1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate

Description

1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate derivative featuring a thiophen-3-yl substituent at the 4-position of the pyrrolidine ring. The compound’s stereochemistry (3S,4R) and the presence of a tert-butyl ester (1-O) and methyl ester (3-O) confer distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral building blocks or protease inhibitors.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-7-11(10-5-6-21-9-10)12(8-16)13(17)19-4/h5-6,9,11-12H,7-8H2,1-4H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWJDMRSNOZEIG-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction.

Protection and Deprotection Steps: Protecting groups such as tert-butyl and methyl groups are used to ensure selective reactions at specific sites.

Final Deprotection and Purification: The final compound is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the thiophene moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrrolidine ring can lead to various reduced derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrrolidine derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate would depend on its specific biological target. Generally, pyrrolidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key Structural Features :

- Thiophen-3-yl group : The target compound’s thiophene substituent contrasts with pyridine, phenyl, or aliphatic groups in analogs (Table 1). Thiophene’s electron-rich aromatic system may enhance π-π interactions in drug-receptor binding compared to pyridine’s electron-deficient nature .

- Ester Groups : The tert-butyl and methyl esters differ from ethyl or benzyl esters in analogs, influencing solubility and steric bulk .

- Stereochemistry : The (3S,4R) configuration contrasts with compounds like (2R,3R,4S)-2-phenyl derivatives or racemic mixtures, affecting diastereoselectivity in synthesis .

Table 1: Structural Comparison of Pyrrolidine Dicarboxylates

*Estimated based on structural analogs.

Physicochemical and Commercial Properties

- Solubility : The tert-butyl group enhances lipophilicity, whereas hydroxyl or pyridine substituents improve water solubility .

- Pricing : Pyridine derivatives with bromo/iodo substituents (e.g., ) cost $400–$4,800/g due to halogenation steps. Thiophene analogs may be cheaper but are less commercially available .

- Stability : Thiophene’s aromaticity may enhance thermal stability compared to aliphatic substituents (e.g., formyl or hydroxyl groups) .

Biological Activity

1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including a pyrrolidine ring and a thiophene moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Thiophene Moiety : A five-membered ring containing sulfur, enhancing its electronic properties.

- Carboxylate Functional Groups : Two carboxylate groups that increase reactivity and potential biological activity.

The presence of tert-butyl and methyl groups also enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets such as enzymes and receptors. The thiophene group may facilitate unique interactions that modulate biological pathways .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antiviral Activity

A study highlighted the potential antiviral properties of thiophene derivatives. These compounds demonstrated efficacy against various viral infections by inhibiting viral replication . The structural characteristics of the compound may enhance its ability to interact with viral proteins.

Anti-inflammatory Properties

Thiophene-based compounds have shown promise in anti-inflammatory applications. For instance, certain derivatives were able to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may also possess similar anti-inflammatory effects.

Enzyme Inhibition

Research has indicated that pyrrolidine derivatives can act as enzyme inhibitors. The specific interactions between this compound and target enzymes could lead to therapeutic applications in metabolic disorders or cancer treatment .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Anti-inflammatory Effects : A study evaluated a thiophene derivative's ability to reduce inflammation in a mouse model of acute lung injury. The compound demonstrated significant efficacy in reducing inflammatory markers .

- Antiviral Compound Development : Another study focused on synthesizing thiophene-based compounds for antiviral applications. The findings suggested that modifications to the thiophene structure could enhance antiviral activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antiviral and anti-inflammatory |

| 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate | Similar structure without thiophene | Less potent in anti-inflammatory assays |

| 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-furylpyrrolidine-1,3-dicarboxylate | Similar structure with furan | Different biological profile |

The presence of the thiophene group appears to confer unique properties that may enhance biological activity compared to other similar compounds lacking this moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.